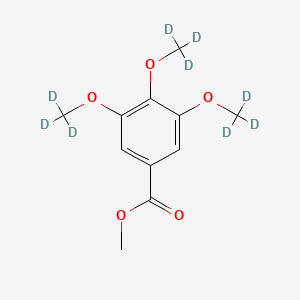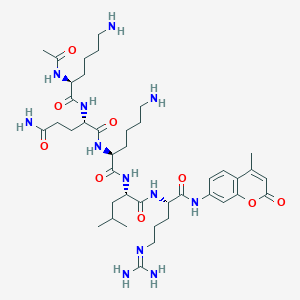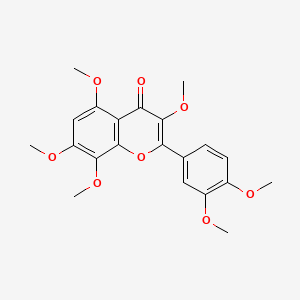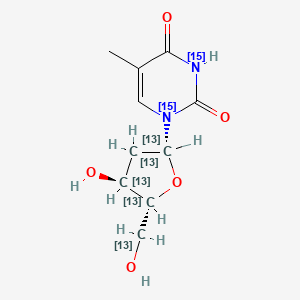![molecular formula C20H26IN5O3 B15140034 (1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol is a complex organic compound with a unique structure that includes a bicyclo[3.1.0]hexane ring system, an iodopurine moiety, and a cyclobutyl(cyclopropyl)methylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol typically involves multiple steps, including the formation of the bicyclo[3.1.0]hexane ring, the introduction of the iodopurine moiety, and the attachment of the cyclobutyl(cyclopropyl)methylamino group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The iodopurine moiety can be reduced to remove the iodine atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the iodopurine moiety would produce a deiodinated purine compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
作用機序
The mechanism of action of (1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol involves its interaction with specific molecular targets. The iodopurine moiety may enable it to bind to nucleic acids, while the cyclobutyl(cyclopropyl)methylamino group could interact with proteins. These interactions can modulate biological pathways and exert various effects.
類似化合物との比較
Similar Compounds
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-chloropurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol: Similar structure but with a chlorine atom instead of iodine.
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-bromopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of (1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol lies in its iodopurine moiety, which may confer distinct chemical and biological properties compared to its chloro- and bromo- analogs. The presence of iodine can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
特性
分子式 |
C20H26IN5O3 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C20H26IN5O3/c21-19-24-17(23-12(10-4-5-10)9-2-1-3-9)13-18(25-19)26(8-22-13)14-11-6-20(11,7-27)16(29)15(14)28/h8-12,14-16,27-29H,1-7H2,(H,23,24,25)/t11-,12+,14-,15-,16?,20+/m1/s1 |
InChIキー |
NRMMOPXCAHUSCA-OITVUFKTSA-N |
異性体SMILES |
C1CC(C1)[C@@H](C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)[C@@H]5[C@H]6C[C@]6(C([C@@H]5O)O)CO |
正規SMILES |
C1CC(C1)C(C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)C5C6CC6(C(C5O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)





![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)


![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
